2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide
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Overview
Description
2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a pyrazine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-pyrazin-2-ylethylamine with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halides, alkoxides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted pyrazine compounds.
Scientific Research Applications
2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
- 2-chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
- (S)-2-amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
Uniqueness
Compared to similar compounds, 2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide stands out due to its specific structural features, such as the presence of both an amino group and a pyrazine ring. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N4O2 |
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Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)16(12(18)9(3)13)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,7,13H2,1-3H3 |
InChI Key |
RQCSYOAXJXFDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)C(C)N |
Origin of Product |
United States |
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